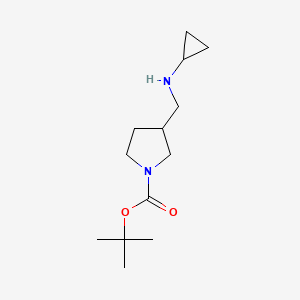

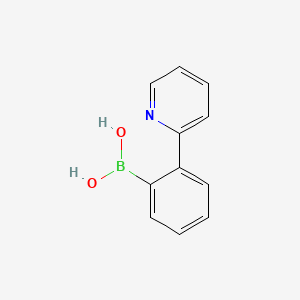

![molecular formula C8H12ClNS B567876 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride CAS No. 1216102-10-1](/img/structure/B567876.png)

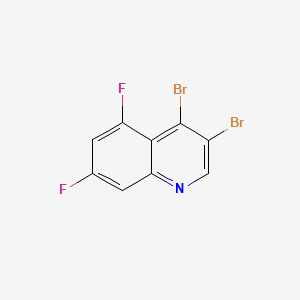

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” is an active pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of “this compound” involves the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This reaction yields a potentially tridentate Schiff base .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a tetrahydrobenzo[b]thiophene ring, which is a bicyclic compound containing a thiophene ring fused with a cyclohexane ring .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions due to the presence of the amine group. For instance, it can react with salicylaldehyde to form a Schiff base .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 243.28 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Heterocyclic Compounds in Drug Development

The development of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, is of considerable interest due to their presence in a wide range of natural compounds, pharmaceuticals, and drug-candidate molecules. Research focusing on the synthesis of these molecules using different organocatalysts highlights the importance of these structures in organic chemistry and pharmacology. Organocatalytic approaches have been investigated for the synthesis of tetrahydrobenzo[b]pyrans, which are pivotal in the creation of new drugs and therapeutic agents (Kiyani, 2018).

Environmental Impact and Toxicology

Studies on the environmental occurrence and toxicity of related compounds, such as polychlorinated dibenzothiophenes, provide insight into the potential environmental impact and toxicological aspects of similar chemical entities. Understanding the sources, occurrence, and toxicity of these compounds is crucial for assessing the environmental and health implications of chemical manufacturing and use (Huntley et al., 1994).

Potential Anticancer Applications

The synthesis and evaluation of thiophene analogues for potential carcinogenicity offer a perspective on the medical applications of thiophene-based compounds. These studies contribute to understanding how structural modifications can impact biological activity, potentially leading to the development of new anticancer agents (Ashby et al., 1978).

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of condensed thiophenes found in petroleum highlights the significance of understanding the degradation pathways of sulfur-containing organic compounds. This knowledge is essential for developing strategies to mitigate the environmental impact of these compounds, suggesting potential research applications for 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride in environmental science (Kropp & Fedorak, 1998).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride is the NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

This compound activates NRF2 via a non-electrophilic mechanism . This activation leads to changes in the expression of antioxidant proteins, which can protect cells from oxidative damage .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various antioxidant proteins. These proteins are involved in numerous biochemical pathways that protect cells from oxidative stress . The downstream effects of these pathways include the reduction of inflammation and the protection of cells from damage .

Pharmacokinetics

It is known that the compound ismoderately stable in liver microsomes . This suggests that it may have good bioavailability and could be metabolized in the liver .

Result of Action

The activation of NRF2 by this compound leads to a decrease in inflammation. Specifically, it has been shown to inhibit LPSEc-stimulated inflammation in macrophages . This suggests that the compound could have potential anti-inflammatory effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the stability of the compound could be affected by temperature and pH . Additionally, the efficacy of the compound could be influenced by the presence of other compounds or drugs in the body .

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit PDK1 and LDHA enzymes . These interactions can influence the course of biochemical reactions in which this compound is involved .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. For example, it has been shown to have cytotoxic activities on LoVo and HCT-116 cells of colorectal cancer (CRC) . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to exhibit a good binding affinity to the protein tubulin .

Metabolic Pathways

It is known to interact with certain enzymes, but detailed information on metabolic flux or metabolite levels is currently lacking .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h5H,1-4,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCKWCWDPPHNBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743855 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1-benzothiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216102-10-1 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1-benzothiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

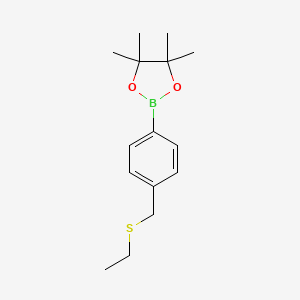

![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)

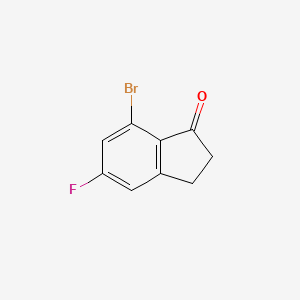

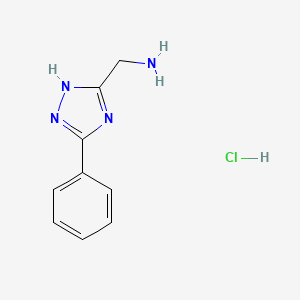

![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)

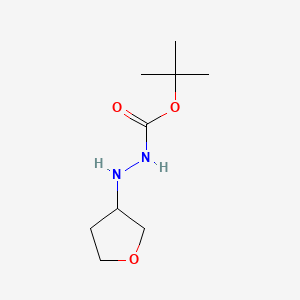

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)